molecular formula C9H15N3O3S B10907395 4-[(1,4-dimethyl-1H-pyrazol-5-yl)sulfonyl]morpholine

4-[(1,4-dimethyl-1H-pyrazol-5-yl)sulfonyl]morpholine

Cat. No.: B10907395
M. Wt: 245.30 g/mol
InChI Key: DHXRDEKBBKBQJS-UHFFFAOYSA-N
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Description

4-[(1,4-dimethyl-1H-pyrazol-5-yl)sulfonyl]morpholine is a heterocyclic compound that features a morpholine ring and a pyrazole ring connected via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,4-dimethyl-1H-pyrazol-5-yl)sulfonyl]morpholine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Morpholine Attachment: The final step involves the reaction of the sulfonylated pyrazole with morpholine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1,4-dimethyl-1H-pyrazol-5-yl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.

Scientific Research Applications

4-[(1,4-dimethyl-1H-pyrazol-5-yl)sulfonyl]morpholine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-[(1,4-dimethyl-1H-pyrazol-5-yl)sulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-methyl-1H-pyrazol-5-yl)sulfonyl]morpholine
  • 4-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl]morpholine
  • 4-[(1,4-dimethyl-1H-pyrazol-3-yl)sulfonyl]morpholine

Uniqueness

4-[(1,4-dimethyl-1H-pyrazol-5-yl)sulfonyl]morpholine is unique due to the specific positioning of the dimethyl groups on the pyrazole ring, which can influence its reactivity and binding properties. This structural feature can lead to differences in biological activity and chemical behavior compared to similar compounds.

Properties

Molecular Formula

C9H15N3O3S

Molecular Weight

245.30 g/mol

IUPAC Name

4-(2,4-dimethylpyrazol-3-yl)sulfonylmorpholine

InChI

InChI=1S/C9H15N3O3S/c1-8-7-10-11(2)9(8)16(13,14)12-3-5-15-6-4-12/h7H,3-6H2,1-2H3

InChI Key

DHXRDEKBBKBQJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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